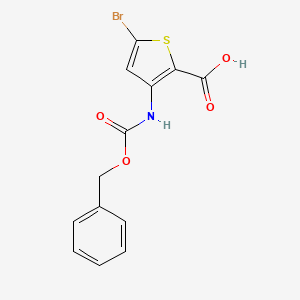

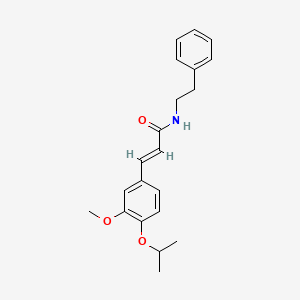

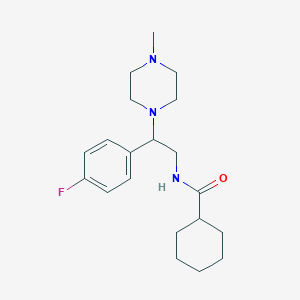

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is a compound that has not been directly studied in the provided papers. However, similar compounds with the 2-oxoindoline moiety have been investigated for their biological activities, particularly as inhibitors of histone deacetylases (HDACs) and inducers of apoptosis in cancer cells . These compounds are of interest due to their potential therapeutic applications in cancer treatment.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of the 2-oxoindoline core, followed by the introduction of various substituents that can enhance the biological activity of the final compound. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor with a tritiated cyclohexylmethyl group attached to a benzamide moiety has been reported, which involves tritiation, coupling, and purification steps . Although the specific synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with the 2-oxoindoline scaffold is crucial for their interaction with biological targets. Docking experiments have shown that N-hydroxybenzamides incorporating 2-oxoindolines bind tightly to the active binding site of HDAC2, with binding affinities higher than that of SAHA, a known HDAC inhibitor . This suggests that the 2-oxoindoline moiety is an important structural feature for the inhibitory activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their substituents. For example, the reductive chemistry of a novel hypoxia-selective cytotoxin with a benzamide structure has been studied, revealing that the nitro groups are key sites for electron addition and that the reduction products have varying levels of cytotoxicity . Although the specific reactions of N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide are not detailed, the compound's reactivity could be inferred from similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. Compounds with the 2-oxoindoline moiety have shown potent HDAC inhibitory effects and cytotoxicity against cancer cell lines, indicating that they have favorable properties for drug development . Additionally, the introduction of substituents such as trimethoxy groups can affect the solubility and bioavailability of these compounds, as seen in the case of substituted benzohydrazides that induce apoptosis and inhibit tubulin polymerization .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has demonstrated the synthesis of structurally related compounds to "N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide", focusing on their chemical properties and structural elucidation. For instance, studies on the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives reveal the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. These compounds have shown potential in structural chemistry due to their unique bonding patterns and interactions, such as intramolecular N-H···O hydrogen bonds and extended conformations of ether-linked substituents (Ravikumar et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated related compounds for their antimicrobial and anticancer activities. For example, a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides was synthesized and showed potential antimicrobial and anticancer activities. These compounds were tested against various bacterial and fungal strains, as well as cancer cell lines, demonstrating their relevance in developing new therapeutic agents (Kumar et al., 2014).

Safety And Hazards

Specific safety and hazard information for N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is not readily available. However, related compounds are not intended for human or veterinary use and are for research use only3.

Direcciones Futuras

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide and related compounds hold promise for various applications, including drug development, organic synthesis, and material science2. Further research and development are needed to fully understand and utilize these compounds.

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-5-22-15-7-6-14(8-12(15)11-18(22)23)21-20(24)13-9-16(25-2)19(27-4)17(10-13)26-3/h6-10H,5,11H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHPBALKVGSVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

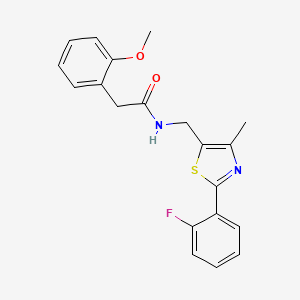

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)

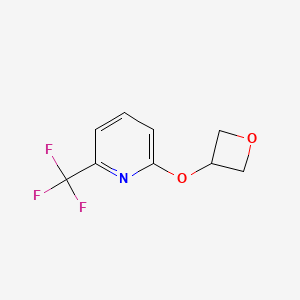

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)